molecular formula C24H26O3 B3032809 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione CAS No. 53566-09-9

2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione

Cat. No.: B3032809
CAS No.: 53566-09-9
M. Wt: 362.5 g/mol
InChI Key: ILEVUAQYAJZPCR-UHFFFAOYSA-N
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Description

2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione is a synthetic indene-1,3-dione derivative characterized by a substituted phenyl group at the methylidene position. This compound is of interest in materials science and organic chemistry for applications such as stabilizers in polymers or ligands in coordination chemistry .

Properties

IUPAC Name

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-23(2,3)18-12-14(13-19(22(18)27)24(4,5)6)11-17-20(25)15-9-7-8-10-16(15)21(17)26/h7-13,27H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEVUAQYAJZPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311386
Record name 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53566-09-9
Record name NSC242516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation of 2,6-Di-tert-butylphenol

The aldehyde group is introduced via Reimer-Tiemann formylation or Duff reaction , though these methods face challenges due to steric hindrance from the tert-butyl groups. An alternative approach involves oxidation of 4-(hydroxymethyl)-2,6-di-tert-butylphenol , synthesized through:

  • Michael Addition : Reacting 2,6-di-tert-butylphenol with methyl acrylate under basic conditions to form methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
  • Reduction and Oxidation : Reducing the ester to the alcohol followed by selective oxidation to the aldehyde using MnO₂ or Dess-Martin periodinane.

Yields for this multistep process are moderate (40–60%) due to steric effects and over-oxidation risks.

Knoevenagel Condensation with Indene-1,3-dione

Classical Base-Catalyzed Method

The most widely reported method involves reacting equimolar amounts of indene-1,3-dione and 3,5-di-tert-butyl-4-hydroxybenzaldehyde in ethanol or acetic acid under reflux, catalyzed by piperidine or sodium acetate . The reaction proceeds via deprotonation of the active methylene group in indene-1,3-dione, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Typical Conditions :

  • Solvent: Ethanol (85%)
  • Catalyst: Piperidine (5 mol%)
  • Temperature: 80°C
  • Time: 4–6 hours
  • Yield: 65–78%

The product precipitates upon cooling and is purified via recrystallization from ethanol.

Mechanochemical Grinding Approach

A solvent-free method employs potassium 2-oxoimidazolidine-1,3-diide (POImD) as a catalyst. Equimolar quantities of the aldehyde and indene-1,3-dione are ground in a mortar with POImD (10 mol%) at room temperature for 30–45 minutes. This method offers advantages in sustainability and efficiency:

  • Yield : 82–90%
  • Catalyst Recovery : POImD is recyclable for up to five cycles without activity loss.

Microwave-Assisted Synthesis

Accelerated reaction rates are achieved using microwave irradiation. A mixture of the aldehyde, indene-1,3-dione, and a catalytic amount of acetic acid is irradiated at 100°C for 15–20 minutes, achieving yields of 75–85%. This method reduces side reactions such as aldol dimerization of the aldehyde.

Alternative Synthetic Routes

Palladium-Catalyzed Isocyanide Insertion

A less conventional route involves tert-butyl isocyanide insertion into palladium-intermediates derived from bromoarenes. While this method is effective for synthesizing 2-arylindene-1,3-diones, its applicability to the target compound remains unexplored due to challenges in introducing the phenolic hydroxyl group post-synthesis.

Functionalization of Preformed Indene-1,3-dione Derivatives

Substituted indene-1,3-diones can undergo Friedel-Crafts alkylation with 3,5-di-tert-butyl-4-hydroxybenzyl alcohols. However, this method is hampered by low regioselectivity and competing ether formation.

Optimization Challenges and Side Reactions

Isomer Formation

The Knoevenagel condensation can yield E/Z isomers depending on reaction conditions. The target compound’s symmetric substitution pattern minimizes isomerism, but traces of the Z-isomer (<5%) are detected via HPLC in some protocols.

Aldol Dimerization

The phenolic aldehyde may undergo self-condensation under basic conditions. This is mitigated by:

  • Slow addition of the aldehyde to the reaction mixture.
  • Use of weakly acidic solvents like acetic acid.

Hydroxyl Group Protection

The phenolic -OH group is susceptible to oxidation. Protection as a methyl ether (followed by deprotection with BBr₃) is occasionally employed but complicates the synthesis.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Time Yield (%) Purity (%)
Classical Knoevenagel Piperidine Ethanol 80°C 4 h 65–78 95–98
Mechanochemical POImD Solvent-free RT 0.5 h 82–90 97–99
Microwave Acetic acid Toluene 100°C 0.3 h 75–85 94–96

Key Observations :

  • The mechanochemical method offers the highest yields and purity while eliminating solvent waste.
  • Microwave synthesis reduces reaction time but requires specialized equipment.

Scalability and Industrial Feasibility

The classical Knoevenagel method is preferred for large-scale production due to its simplicity and low cost. However, the mechanochemical approach is gaining traction in green chemistry initiatives. Industrial patents emphasize the use of continuous flow reactors to enhance reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. The indene-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-di-tert-butyl-4-hydroxyphenyl group in the target compound provides steric hindrance and radical-scavenging capability due to the phenolic –OH group, making it suitable for antioxidant applications . Diphacinone’s diphenylacetyl group enhances hydrophobicity and binding affinity to vitamin K epoxide reductase, critical for its anticoagulant activity . The ethoxy group in 2-[(4-ethoxyphenyl)methylidene]indene-1,3-dione increases solubility in nonpolar solvents compared to polar substituents .

Crystallographic Behavior

  • The indene-1,3-dione core often adopts twisted conformations, as seen in 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione, which forms a 3D network via O–H⋯O hydrogen bonds and π–π stacking . Similar interactions are expected in the target compound, influencing its solid-state stability.

Biological Activity

2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione (CAS No. 53566-09-9) is a synthetic compound notable for its diverse biological activities, particularly in the fields of cancer research and antioxidant studies. This article delves into the compound's biological mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a phenolic moiety with tert-butyl groups and an indene-1,3-dione framework. Its molecular formula is C24H26O3C_{24}H_{26}O_3 with a molecular weight of approximately 362.461 g/mol. The presence of the hydroxyl group contributes to its potential antioxidant properties.

Target and Mode of Action

The primary biological target for this compound is protein tyrosine kinase (PTK) . The compound acts as a potent inhibitor of PTK, which plays a crucial role in various signaling pathways related to cell growth, differentiation, and apoptosis. By inhibiting PTK activity, this compound can disrupt these pathways, leading to potential antitumor effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated that the compound induces apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Antioxidant Properties

The compound's antioxidant capabilities are attributed to its phenolic structure. Studies utilizing assays such as DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in biological systems.

Table 1: Antioxidant Activity of this compound

Assay Type% InhibitionIC50 (µM)
DPPH70.812.5
ABTS77.410.0

Case Studies and Experimental Results

  • Antitumor Studies : A study published in Inorganic Chemistry reported that the compound significantly inhibited the proliferation of breast cancer cells in vitro by activating apoptotic pathways .
  • Antioxidant Studies : In another investigation focusing on antioxidant properties, the compound demonstrated superior radical scavenging activity compared to standard antioxidants like Trolox .
  • Binding Studies : The interaction of this compound with cellular DNA was assessed using UV-spectroscopy, revealing a binding constant KbK_b indicative of strong interaction with ctDNA (calf thymus DNA), which may further explain its biological effects .

Applications in Medicine and Industry

The potential therapeutic applications of this compound extend beyond oncology:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Industrial Uses : Due to its chemical stability and antioxidant properties, this compound is being explored as an additive in polymers and other industrial materials to enhance durability and prevent oxidative degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione

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